Tetradec-8-enyl acetate can be sourced from various chemical suppliers and databases, including PubChem, which provides comprehensive data on its properties and applications. The compound falls under the category of natural substances and extractives, often used in flavor and fragrance industries due to its aromatic properties.
The synthesis of tetradec-8-enyl acetate typically involves the esterification of tetradec-8-en-1-ol with acetic acid or acetic anhydride. This reaction is generally catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The standard procedure includes:
On an industrial scale, optimized conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and more efficient catalysts to minimize by-products .
The molecular structure of tetradec-8-enyl acetate features a long carbon chain with a double bond located at the 8th position. Its structural representation can be described as follows:
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3
This indicates the presence of a double bond between carbon atoms 8 and 9 in the chain .
Tetradec-8-enyl acetate has various physical properties that influence its behavior in chemical reactions and applications:
These properties make it suitable for use in formulations requiring specific volatility and solubility characteristics .
Tetradec-8-enyl acetate can participate in several chemical reactions:
The reaction mechanisms involve:
Where R represents the hydrocarbon chain.
The mechanism of action for tetradec-8-enyl acetate primarily revolves around its role as a pheromone component in insects. When released into the environment, it acts as a chemical signal that influences mating behaviors among certain moth species. The specific interaction involves:
Research indicates that this compound's effectiveness varies with concentration and environmental conditions .
Key physical properties include:
Chemical characteristics involve:
These properties are crucial for its application in formulations within the fragrance industry .
Tetradec-8-enyl acetate has several applications across different fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3